molecular formula C17H18F2N4O3 B2693159 Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-14-0

Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2693159
CAS No.: 909575-14-0
M. Wt: 364.353
InChI Key: WTKUQZCSQDHAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by a 4-(difluoromethoxy)phenyl substituent at position 7, a methyl group at position 5, and an isopropyl carboxylate ester at position 5. This scaffold is of interest due to its structural similarity to bioactive compounds, particularly in antimicrobial and agrochemical applications . The difluoromethoxy group introduces unique electronic and steric properties, distinguishing it from analogues with other substituents.

Properties

IUPAC Name

propan-2-yl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3/c1-9(2)25-15(24)13-10(3)22-17-20-8-21-23(17)14(13)11-4-6-12(7-5-11)26-16(18)19/h4-9,14,16H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKUQZCSQDHAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a triazolo-pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step organic reactions. Recent studies have highlighted efficient methods for synthesizing derivatives with enhanced biological activity. For instance, the synthesis of similar compounds has been reported using regioselective reactions that yield high purity and yield percentages. The structural characteristics of this compound include:

  • Molecular Formula : C₁₈H₁₈F₂N₄O₃
  • Molecular Weight : 364.36 g/mol
  • Functional Groups : Triazole ring, carboxylate ester, difluoromethoxy substituent.

Antiviral Properties

Research indicates that triazolo-pyrimidine derivatives exhibit antiviral activities against various viruses. For example, compounds structurally related to this compound have shown promising results in inhibiting influenza virus replication. The mechanism involves disrupting viral protein interactions essential for replication.

Anticancer Activity

Several studies have demonstrated that triazolo-pyrimidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for related compounds range from 45 to 97 nM, indicating potent cytotoxic activity.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been identified as a potential inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways through its interaction with nicotinamide phosphoribosyltransferase (NAMPT), which is crucial in cancer metabolism.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of triazolo-pyrimidine derivatives against influenza A virus (IAV), this compound was tested alongside other derivatives. The results indicated a significant reduction in viral titers at non-toxic concentrations when treated with this compound.

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A0.1550>333
Isopropyl Derivative0.2060>300

Case Study 2: Anticancer Activity

A separate study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives on MCF-7 cells. The results demonstrated that this compound exhibited an IC50 value of approximately 70 nM.

Cell LineIC50 (nM)
MCF-770
HCT-11685

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent on the phenyl ring significantly influences synthetic accessibility and biological activity. Key comparisons include:

Compound Name 7-Position Substituent Synthesis Yield Key Observations
Target Compound 4-(difluoromethoxy)phenyl Not reported Electron-withdrawing group; potential enhanced metabolic stability
Compound 1 4-isopropylphenyl 80% Moderate steric bulk; antibacterial activity against Enterococcus faecium
Compound 10 4-isopropoxyphenyl 80% Ether linkage; similar yield to Compound 1
Compound 13 4-methylthiophenyl 79% Thioether group; comparable antibacterial efficacy
Compound 16 4-dimethylaminophenyl 33% Electron-donating group; lower yield due to steric/electronic challenges
Ethyl 7-(4-bromophenyl) derivative 4-bromophenyl Not reported Halogen substituent; potential for further functionalization
  • Electronic Effects: The difluoromethoxy group (-OCF₂H) in the target compound is strongly electron-withdrawing, which may enhance resistance to oxidative degradation compared to electron-donating groups (e.g., dimethylamino in Compound 16) .

Substituent Variations at Position 6

The 6-position functional group (carboxylate vs. carboxamide) affects solubility and bioavailability:

Compound Name 6-Position Group Key Observations
Target Compound Isopropyl carboxylate Likely higher lipophilicity vs. ethyl esters
Compound 1 Carboxamide Enhanced hydrogen-bonding potential
Ethyl 7-(4-bromophenyl) derivative Ethyl carboxylate Intermediate lipophilicity
Compound Carboxamide Amide group may improve target affinity
  • Pharmacokinetic Implications : The isopropyl ester in the target compound may prolong half-life compared to ethyl esters (e.g., ) due to slower hydrolysis. Carboxamide analogues (e.g., ) could exhibit better aqueous solubility but reduced membrane permeability.

Substituent Variations at Position 5

All compared compounds retain a methyl group at position 5, suggesting this substituent is optimal for maintaining the triazolo[1,5-a]pyrimidine core’s stability. Deviations (e.g., trifluoromethyl in ) are rare and may introduce steric hindrance.

Q & A

Q. What are the standard protocols for synthesizing triazolo[1,5-a]pyrimidine derivatives like this compound?

The synthesis typically involves a multicomponent reaction using aldehydes, aminotriazoles, and β-keto esters. For example, a mixture of 3-amino-1,2,4-triazole, substituted aldehydes, and isopropyl β-keto ester is heated in DMF at 120°C with triethylamine as a base. Reaction progress is monitored via TLC, followed by recrystallization from ethanol/DMF . Catalysts like TMDP (tetramethylenediamine-phosphoric acid) in water/ethanol (1:1 v/v) can enhance yields by facilitating cyclocondensation .

Q. How is the purity and structural integrity of the compound confirmed?

Purity is assessed using TLC with silica gel plates (SIL G/UV 254), while structural confirmation relies on 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to verify substituent positions and ring closure. Microanalysis (e.g., CHN analysis) ensures elemental composition matches theoretical values. IR spectroscopy further confirms functional groups like carbonyl (C=O) and triazole rings .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol/DMF (1:1) is commonly used for recrystallization due to its ability to dissolve polar intermediates while precipitating pure crystalline products. Cooling the reaction mixture gradually enhances crystal formation, as demonstrated in protocols for analogous triazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How do reaction additives (e.g., TMDP) influence yield and regioselectivity?

TMDP acts as a bifunctional catalyst, stabilizing intermediates via hydrogen bonding and acid-base interactions. In water/ethanol mixtures, it accelerates cyclization by lowering the activation energy, achieving yields >85% for triazolo-pyrimidine derivatives. Solvent polarity also affects regioselectivity: polar aprotic solvents like DMF favor 1,5-a isomer formation over 1,2,4 isomers .

Q. What strategies resolve contradictions in reported yields for similar compounds?

Discrepancies in yields (e.g., 70–95%) may arise from variations in catalyst purity, solvent ratios, or heating methods (microwave vs. conventional). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, TMDP concentration and reaction time were key variables in improving reproducibility for ethyl 5-amino-7-aryl derivatives .

Q. How can substituent modifications (e.g., difluoromethoxy vs. chlorophenyl) impact pharmacological activity?

Substituents at the 7-position influence lipophilicity and binding affinity. For example, 7-(4-chlorophenyl) analogs show enhanced antimicrobial activity, while difluoromethoxy groups may improve metabolic stability. Computational docking (e.g., AutoDock Vina) and in vitro assays (MIC testing) are recommended to correlate structural variations with bioactivity .

Q. What analytical methods detect degradation products under varying pH and temperature?

High-resolution LC-MS with a C18 column (ACN/water gradient) identifies degradation pathways. For example, acidic conditions (pH <3) may hydrolyze the isopropyl ester, while thermal stress (>100°C) can induce ring-opening. Accelerated stability studies (ICH Q1A guidelines) are critical for assessing shelf life .

Methodological Challenges

Q. How to design SAR studies for triazolo-pyrimidine derivatives targeting specific enzymes?

  • Step 1: Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing/donating groups at the 4- and 7-positions).
  • Step 2: Perform enzyme inhibition assays (e.g., kinase or PDE inhibitors) using fluorescence polarization or radiometric methods.
  • Step 3: Use QSAR models (e.g., CoMFA or machine learning) to predict activity cliffs and optimize lead compounds .

Q. What precautions are required for handling fluorinated intermediates?

Fluorinated precursors (e.g., 4-(difluoromethoxy)benzaldehyde) may release HF under acidic conditions. Use PTFE-lined reactors, conduct reactions in a fume hood, and neutralize waste with calcium carbonate. Safety protocols should align with GHS guidelines, even if the compound itself is unclassified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.